molecular formula C12H15NOS B7651372 (2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone

(2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone

Cat. No.: B7651372
M. Wt: 221.32 g/mol
InChI Key: PIIHQJZWXCBATC-UHFFFAOYSA-N
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Description

(2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone: is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of 2-methylsulfanylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Phenyl ring-substituted derivatives.

Scientific Research Applications

Chemistry: (2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of methylsulfanyl substitution on biological activity. It may also serve as a ligand in the study of enzyme interactions.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of (2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring provides structural stability and can interact with biological macromolecules, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

    (2-Methylsulfanylphenyl)-pyridin-2-ylmethanol: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

    (2-Methylsulfanylphenyl)-pyrrolidine: Lacks the methanone group, affecting its reactivity and applications.

Uniqueness: (2-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is unique due to the presence of both the methylsulfanyl group and the pyrrolidine ring

Properties

IUPAC Name

(2-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIHQJZWXCBATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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